molecular formula C24H21N3O3 B7687013 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide CAS No. 674306-42-4

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide

Katalognummer B7687013
CAS-Nummer: 674306-42-4
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: GHOJWRJNCQKCGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide, also known as HMN-176, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to exhibit promising activity against various diseases, including cancer and viral infections.

Wirkmechanismus

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and replication. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, which are necessary for cell division. This leads to cell cycle arrest and ultimately cell death. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to exhibit potent antitumor activity in vivo and in vitro. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various animal models. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent activity against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action involves the inhibition of tubulin polymerization, which is also targeted by other drugs, such as colchicine. This can lead to potential drug interactions and toxicity.

Zukünftige Richtungen

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. One potential direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to study the pharmacokinetics and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in vivo to determine its potential as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in humans.

Synthesemethoden

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde and m-tolylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with nicotinoyl chloride to form N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. This synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-5-3-7-20(11-16)27(24(29)17-6-4-10-25-14-17)15-19-12-18-13-21(30-2)8-9-22(18)26-23(19)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJWRJNCQKCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321762
Record name N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

674306-42-4
Record name N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.